molecular formula C5H7N3O2 B3005101 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 1372713-62-6

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3005101
CAS No.: 1372713-62-6
M. Wt: 141.13
InChI Key: FEUUHWYUKDPCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an ethyl group attached to the second carbon and a carboxylic acid group attached to the fourth carbon.

Mechanism of Action

Target of Action

Triazole derivatives have been known to exhibit inhibitory activity against enzymes like xanthine oxidase , which plays a crucial role in purine metabolism and is a target for gout treatment.

Mode of Action

Triazole derivatives, in general, are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.

Biochemical Pathways

Given the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may affect purine metabolism, leading to decreased production of uric acid.

Result of Action

Based on the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may lead to decreased production of uric acid at the molecular level, potentially alleviating symptoms of conditions like gout at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click” chemistry. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .

Scientific Research Applications

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUUHWYUKDPCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.